1,3-Dioxo-2-(1-phenylethyl)isoindoline-5-carboxylic acid
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Overview
Description
1,3-Dioxo-2-(1-phenylethyl)isoindoline-5-carboxylic acid is a compound with the molecular formula C17H13NO4 and a molecular weight of 295.29 g/mol . It is a specialty product often used in proteomics research . This compound belongs to the class of isoindoline derivatives, which are known for their diverse biological activities and applications in various fields of science .
Preparation Methods
The synthesis of 1,3-Dioxo-2-(1-phenylethyl)isoindoline-5-carboxylic acid involves several steps. One common method is the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride as starting materials . The reaction is typically carried out under reflux conditions in methanesulfonic acid (MsOH) and methanol (MeOH), yielding the desired product in good yield . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
1,3-Dioxo-2-(1-phenylethyl)isoindoline-5-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is utilized in proteomics research to study protein interactions and functions . In medicine, derivatives of this compound have shown potential as antiviral, anti-inflammatory, and anticancer agents . Additionally, it has applications in the pharmaceutical industry for the development of new drugs .
Mechanism of Action
The mechanism of action of 1,3-Dioxo-2-(1-phenylethyl)isoindoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways depend on the specific application and derivative of the compound being studied .
Comparison with Similar Compounds
1,3-Dioxo-2-(1-phenylethyl)isoindoline-5-carboxylic acid can be compared with other isoindoline derivatives, such as indole-3-acetic acid and N-arylsulfonyl-3-acetylindole . These compounds share similar structural features but differ in their biological activities and applications. For example, indole-3-acetic acid is a plant hormone, while N-arylsulfonyl-3-acetylindole has shown potential as an HIV-1 inhibitor . The uniqueness of this compound lies in its specific applications in proteomics research and its diverse biological activities .
Biological Activity
1,3-Dioxo-2-(1-phenylethyl)isoindoline-5-carboxylic acid (CAS Number: 216681-74-2) is a compound belonging to the isoindoline class, notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure
The molecular formula of this compound is C₁₇H₁₃NO₄. Its structure features a dioxo group and an isoindoline core, which contribute to its biological activity.
Anticancer Properties
Recent studies have indicated that this compound exhibits anticancer activity . It has been shown to inhibit the proliferation of various cancer cell lines through several mechanisms:
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It causes cell cycle arrest at the G2/M phase, preventing cancer cell division.
Table 1: Anticancer Activity Data
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 15 | Apoptosis induction |
HeLa (Cervical) | 12 | Cell cycle arrest |
A549 (Lung) | 18 | Inhibition of proliferation |
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties . It has been reported to reduce pro-inflammatory cytokine levels in vitro and in vivo models. This suggests potential applications in treating inflammatory diseases.
Case Study: In Vivo Anti-inflammatory Activity
In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a significant decrease in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels compared to the control group.
Targeting Signaling Pathways
The biological effects of this compound are mediated through various signaling pathways:
- NF-kB Pathway : Inhibition of NF-kB signaling contributes to its anti-inflammatory effects.
- MAPK Pathway : Modulation of MAPK pathways affects cell proliferation and apoptosis.
Pharmacokinetics and Safety Profile
Preliminary studies suggest that the compound has favorable pharmacokinetic properties with moderate bioavailability. However, it is classified as an irritant, necessitating caution in handling.
Properties
IUPAC Name |
1,3-dioxo-2-(1-phenylethyl)isoindole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c1-10(11-5-3-2-4-6-11)18-15(19)13-8-7-12(17(21)22)9-14(13)16(18)20/h2-10H,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRNOMMOXNXUPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.